2-Furancarboxaldehyde, 5-nitro-, ((5-nitro-2-furanyl)methylene)hydrazone 2-Furancarboxaldehyde, 5-nitro-, ((5-nitro-2-furanyl)methylene)hydrazone Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards

Brand Name: Vulcanchem
CAS No.: 112537-96-9
VCID: VC21222442
InChI: InChI=1S/C10H6N4O6/c15-13(16)9-3-1-7(19-9)5-11-12-6-8-2-4-10(20-8)14(17)18/h1-6H/b11-5+,12-6+
SMILES: C1=C(OC(=C1)[N+](=O)[O-])C=NN=CC2=CC=C(O2)[N+](=O)[O-]
Molecular Formula: C10H6N4O6
Molecular Weight: 278.18 g/mol

2-Furancarboxaldehyde, 5-nitro-, ((5-nitro-2-furanyl)methylene)hydrazone

CAS No.: 112537-96-9

Cat. No.: VC21222442

Molecular Formula: C10H6N4O6

Molecular Weight: 278.18 g/mol

* For research use only. Not for human or veterinary use.

2-Furancarboxaldehyde, 5-nitro-, ((5-nitro-2-furanyl)methylene)hydrazone - 112537-96-9

Specification

CAS No. 112537-96-9
Molecular Formula C10H6N4O6
Molecular Weight 278.18 g/mol
IUPAC Name (E)-1-(5-nitrofuran-2-yl)-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]methanimine
Standard InChI InChI=1S/C10H6N4O6/c15-13(16)9-3-1-7(19-9)5-11-12-6-8-2-4-10(20-8)14(17)18/h1-6H/b11-5+,12-6+
Standard InChI Key LIELVKLOFLWIGJ-YDWXAUTNSA-N
Isomeric SMILES C1=C(OC(=C1)[N+](=O)[O-])/C=N/N=C/C2=CC=C(O2)[N+](=O)[O-]
SMILES C1=C(OC(=C1)[N+](=O)[O-])C=NN=CC2=CC=C(O2)[N+](=O)[O-]
Canonical SMILES C1=C(OC(=C1)[N+](=O)[O-])C=NN=CC2=CC=C(O2)[N+](=O)[O-]

Introduction

Chemical Structure and Properties

2-Furancarboxaldehyde, 5-nitro-, ((5-nitro-2-furanyl)methylene)hydrazone belongs to the class of hydrazones derived from the condensation of 5-nitro-2-furaldehyde and hydrazine derivatives. Its structure features a furan ring, which is a five-membered aromatic ring containing oxygen, and a nitro group at the 5-position that significantly enhances its biological activity. The molecule contains two nitrofuran moieties connected through a hydrazone linkage (−C=N−N=C−).

Physical and Chemical Properties

Table 1 presents the key physical and chemical properties of the compound:

PropertyValue
CAS Number112537-96-9
Molecular FormulaC10H6N4O6
Molecular Weight278.18 g/mol
IUPAC Name(E)-1-(5-nitrofuran-2-yl)-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]methanimine
Standard InChIInChI=1S/C10H6N4O6/c15-13(16)9-3-1-7(19-9)5-11-12-6-8-2-4-10(20-8)14(17)18/h1-6H/b11-5+,12-6+
Standard InChIKeyLIELVKLOFLWIGJ-YDWXAUTNSA-N
Isomeric SMILESC1=C(OC(=C1)N+[O-])/C=N/N=C/C2=CC=C(O2)N+[O-]
Solubility2.9 μg/mL
Synonyms5-Nitro-2-furfuraldazine; Nitrofurazone USP Related Compound A

Synthesis Methodologies

Traditional Synthesis Approaches

The traditional synthesis of 2-Furancarboxaldehyde, 5-nitro-, ((5-nitro-2-furanyl)methylene)hydrazone typically involves the condensation of 5-nitro-2-furaldehyde with hydrazine. This reaction proceeds through the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon of the aldehyde, followed by elimination of water to form the hydrazone linkage.

Mechanochemical Synthesis

Recent advancements in synthesis methodologies have introduced mechanochemical approaches for preparing hydrazones, including 2-Furancarboxaldehyde, 5-nitro-, ((5-nitro-2-furanyl)methylene)hydrazone. This technique involves the grinding of reactants in a ball mill, which provides the necessary energy for the reaction without requiring solvents or high temperatures .

In a mechanochemical synthesis study, researchers reported the successful preparation of hydrazones by coupling 5-nitrofuranyl derivatives with various hydrazines. For instance, when coupling 5-nitrofuran-2-acrylaldehyde with isoniazid, 1-hydrazinophthalazine hydrochloride, 2-hydrazinobenzothiazole, rhodanine, and indole-3-acetic hydrazide, the corresponding hydrazones were obtained in excellent yields after grinding for 90 minutes .

Spectroscopic Characteristics

Infrared Spectroscopy

The infrared (IR) spectrum of hydrazones derived from 5-nitrofuran-2-acrylaldehyde displays characteristic bands. For similar compounds, the carbonyl groups exhibit bands at approximately 1642 cm^-1 (C=O), 1594 cm^-1 (C=N), and 3034 cm^-1 (N-H) .

Nuclear Magnetic Resonance Spectroscopy

This significant difference suggests that the hydrazone moiety in (E)-5-nitrofuran-2-yl methylene hydrazine may force the furan ring into a puckered non-aromatic conformation, facilitating an induced ring current in an applied magnetic field . For the nitrofuranyl system in related compounds, the chemical shifts are typically between 7.65 and 7.80 ppm for the C4-H hydrogen atom and 115.48–116.09 ppm for the C4 carbon atom, while for the C3-H position, the chemical shifts are between 7.06 and 7.21 ppm for the hydrogen atom and 113.27 and 114.21 ppm for the C4 carbon atom .

Biological Activities

Antimicrobial Properties

2-Furancarboxaldehyde, 5-nitro-, ((5-nitro-2-furanyl)methylene)hydrazone belongs to a class of compounds known for their diverse biological activities, particularly antimicrobial properties. The presence of the nitro group at the 5-position of the furan ring significantly enhances the compound's biological activity.

Antiparasitic Activity

Hydrazones derived from 5-nitro-2-furaldehyde demonstrate significant antiparasitic activity, particularly against trypanosomes. Nifurtimox, a related hydrazone of 5-nitro-2-furaldehyde, is used therapeutically against Trypanosoma brucei and Trypanosoma cruzi infections, the causative agents of African sleeping sickness and Chagas disease, respectively .

Research on structurally similar compounds, such as hydrazones of 5-nitro-2-furaldehyde with adamantanealkanohydrazides, has shown remarkable trypanocidal activity. The most promising compounds demonstrated more than 20 times greater activity (IC₅₀ ∼ 100 nM) than nifurtimox, with selectivity indices of 20-80 . Structure-activity relationship (SAR) studies revealed that the trypanocidal activity is associated with increased lipophilicity and is influenced by conformational flexibility. Notably, derivatives lacking the nitro group were practically inactive against both parasites, highlighting the crucial role of the nitro group in the compound's antiparasitic activity .

Antimycobacterial Activity

Various 5-nitro-2-furoic acid hydrazones have been synthesized and evaluated for in vitro activities against log and starved phase cultures of mycobacterial species, including Mycobacterium tuberculosis (MTB) . Among these, 5-nitro-N'-[(5-nitro-2-furyl)methylidene]-2-furohydrazide showed particularly promising antimycobacterial activity .

Structure-Activity Relationships

Role of the Nitro Group

The nitro group at the 5-position of the furan ring plays a critical role in the biological activity of 2-Furancarboxaldehyde, 5-nitro-, ((5-nitro-2-furanyl)methylene)hydrazone and related compounds. Studies on similar compounds have demonstrated that derivatives lacking the nitro group are practically inactive against parasites such as Trypanosoma brucei and Trypanosoma cruzi .

Influence of Lipophilicity and Conformational Flexibility

Structure-activity relationship studies on hydrazones of 5-nitro-2-furaldehyde with adamantanealkanohydrazides have shown that trypanocidal activity is associated with increased lipophilicity and is influenced by conformational flexibility . This suggests that modifications to enhance these properties could lead to more potent derivatives.

Recent Research Developments

Mechanochemical Synthesis

Recent research has focused on developing more efficient and environmentally friendly synthesis methods for hydrazones, including those derived from 5-nitro-2-furaldehyde. Mechanochemical synthesis, which involves grinding reactants in a ball mill without the need for solvents, has emerged as a promising approach .

In a study on the mechanochemical synthesis of hydrazones obtained by coupling 5-nitrofuran-2-acrylaldehyde with various hydrazines, researchers achieved excellent yields after grinding for 90 minutes . This method offers advantages such as reduced reaction times, higher yields, and more environmentally friendly conditions compared to traditional solution-based synthesis methods.

Conformational Studies

Research on the conformational behavior of 5-nitrofuranyl derivatives in polar aprotic solvents has revealed interesting properties. The significant difference in chemical shift separation for aromatic protons in (E)-5-nitrofuran-2-yl methylene hydrazine compared to 5-nitrofurfural suggests that the hydrazone moiety may force the furan ring into a puckered non-aromatic conformation . This finding has implications for understanding the structural and electronic properties of these compounds, which could influence their reactivity and biological activities.

The compound may also find applications in analytical chemistry, particularly as a reference standard. It is listed as "Nitrofurazone USP Related Compound A," indicating its use as a reference standard in pharmaceutical analysis, particularly for the analysis of nitrofurazone, an antibacterial agent .

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